molecular formula C15H25NO B1385337 N-(4-Isobutoxybenzyl)-1-butanamine CAS No. 1040691-91-5

N-(4-Isobutoxybenzyl)-1-butanamine

Cat. No. B1385337
CAS RN: 1040691-91-5
M. Wt: 235.36 g/mol
InChI Key: IOZHGVDKRSBBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isobutoxybenzyl)-1-butanamine, also known as 4-IBB, is a synthetic compound that has been used in research studies for its potential therapeutic applications. 4-IBB is a derivative of 1-butanamine, which is an amine group with a single carbon atom. This compound has been studied for its potential to act as a ligand for various receptors in the body, and its ability to interact with various proteins and enzymes. 4-IBB has been used as a research tool to study biochemical and physiological processes, as well as to understand the mechanism of action of various drugs.

Scientific Research Applications

Analytical Methods and Spectral Analysis

  • N-(4-Isobutoxybenzyl)-1-butanamine is structurally related to compounds like MDMA, and researchers have developed methods to differentiate it from other isomeric compounds. Studies demonstrate the use of techniques like liquid chromatography and mass spectrometry for this purpose (Noggle et al., 1991). This is crucial for forensic analysis and drug identification.

Enzymatic and Metabolic Studies

  • The compound has been a subject of research in understanding cytochrome P450-dependent metabolism. Studies have investigated the stereoselective metabolism of designer drugs structurally similar to N-(4-Isobutoxybenzyl)-1-butanamine, identifying key enzymes involved in their biotransformation (Meyer et al., 2009).

Pharmacology and Drug Discrimination

  • Research has been conducted on the pharmacological effects of compounds structurally related to N-(4-Isobutoxybenzyl)-1-butanamine. These studies explore their potential psychotherapeutic properties and classify them as a new class of psychoactive substances, known as entactogens (Nichols et al., 1986).

properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-10-16-11-14-6-8-15(9-7-14)17-12-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHGVDKRSBBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isobutoxybenzyl)-1-butanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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